4-氟苯丁胺

描述

Synthesis Analysis

The synthesis of fluoro-substituted benzene compounds is well-documented in the provided papers. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine with aromatic dianhydrides . Another paper describes the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors, indicating the versatility of fluoro-benzene derivatives in medicinal chemistry . Additionally, a practical synthesis of 4-fluoro-2-(methylthio)benzylamine and related compounds was reported, showcasing the regioselective introduction of substituents on the fluoro-benzene ring .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzene compounds is crucial for their properties and reactivity. The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were investigated using gas electron diffraction and quantum chemical calculations, revealing a perpendicular conformation of the C-O-C plane to the benzene ring . This highlights the importance of molecular geometry in understanding the behavior of fluoro-benzene derivatives.

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted benzene compounds is influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to unique reactivity patterns compared to non-fluorinated analogs. For example, the synthesis of 4-fluoro-2-(methylthio)benzylamine involved regioselective metallation and nucleophilic aromatic substitution reactions . The papers do not provide extensive details on other chemical reactions specific to "Benzenebutanamine, 4-fluoro-".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzene compounds are significantly impacted by the fluorine substituents. The polyimides synthesized from fluoro-substituted diamines exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines showed high lipophilicity, suggesting their ability to penetrate the blood-brain barrier . The polyimides derived from 1,4-bis(4-amino-2-phenylphenoxy) benzene and related compounds had high glass transition temperatures and were amorphous, indicating robust material properties .

科学研究应用

致癌研究

- 早期研究探讨了4-二甲氨基偶氮苯的各种氟和其他衍生物在大鼠肝脏中的致癌性。具有氟取代的化合物表现出不同程度的致癌活性,强调了氟取代在生物活性中的重要性。这项研究强调了氟衍生物在理解致癌机制中的重要性(米勒、米勒和芬格,1957)。

荧光性质和抗氧化活性

- 一项关于苯氟化2,2-二甲基-2,3-二氢-1H-喹啉-4-酮的研究表明,这些化合物具有光致荧光特性和抗氧化活性。这突出了它们在基于荧光的应用和作为抗氧化剂的潜力(波利坦斯卡娅等人,2015)。

生物化学中的抑制研究

- 对4-氟-8-取代-2,3,4,5-四氢-1H-2-苯并氮杂品的研究所表明,它们选择性抑制苯乙醇胺N-甲基转移酶,表明它们在与酶抑制相关的生化研究中的效用(格鲁内瓦尔德、考德威尔、李和克里斯西奥尼,2001)。

固态发光和水溶性荧光团

- 一项研究引入了一种基于苯的新型绿色荧光团,展示了固态发光、水溶性和与pH无关的荧光。此类化合物对于成像应用和显示至关重要(别府等人,2015)。

分析化学应用

- 苯氟化化合物已被用于开发用于葡萄酒样品中生物胺色谱测定的衍生化试剂,证明了它们在增强分析方法中的作用(雅斯特热布斯卡等人,2016)。

抗菌研究

- 对苯氟化化合物的新型衍生物的研究表明,它们对各种致病菌株具有作为抗菌剂的功效,突出了它们在开发新的抗菌剂中的潜力(普里亚、巴萨帕、斯瓦米和兰加帕,2005)。

氟聚酰亚胺合成

- 已经合成了衍生自苯化合物的可溶性氟聚酰亚胺,显示出优异的热稳定性和低吸湿性,这对于材料科学应用非常重要(谢等人,2001)。

气相光化学

- 已经研究了氟(三氟甲基)苯的光化学,包括气相研究,为化学物理学中的光物理过程的理解做出了贡献(阿拉尼,1973)。

安全和危害

未来方向

While specific future directions for “Benzenebutanamine, 4-fluoro-” are not available, it’s worth noting that fluorous chemistry is a rapidly evolving field with a wide range of potential applications . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve outcomes by providing more accurate and efficient image guidance during surgery .

属性

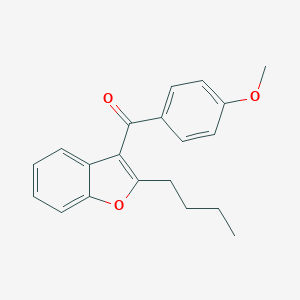

IUPAC Name |

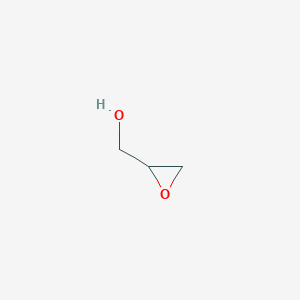

4-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYIIBCNUSHUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)butan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)